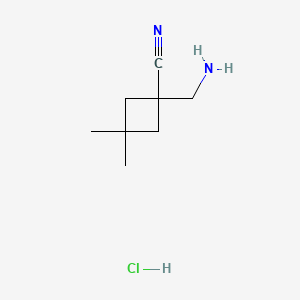
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with an aminomethylating agent such as formaldehyde and ammonium chloride under acidic conditions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or alkyl halides can be employed.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride
- 1-(Aminomethyl)-2,2-dimethylcyclopropane-1-carbonitrile hydrochloride
- Aminomethyl propanol
Uniqueness
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride is unique due to its cyclobutane ring structure, which imparts rigidity and distinct steric properties. This makes it a valuable scaffold in the design of molecules with specific spatial configurations and biological activities.
Eigenschaften
CAS-Nummer |
2913280-08-5 |
|---|---|
Molekularformel |
C8H15ClN2 |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-7(2)3-8(4-7,5-9)6-10;/h3-5,9H2,1-2H3;1H |
InChI-Schlüssel |
CWWZGAUMPDMPDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)(CN)C#N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




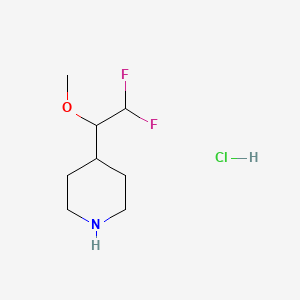
![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
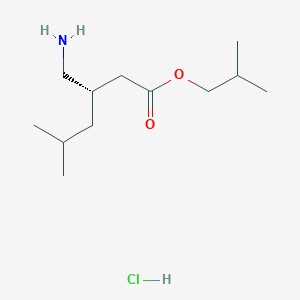
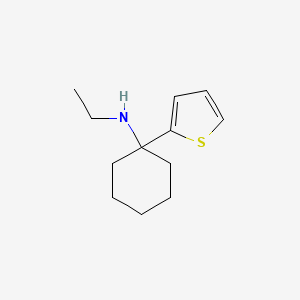
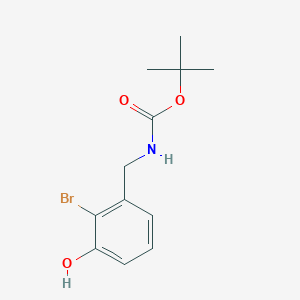
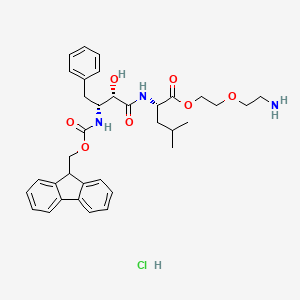

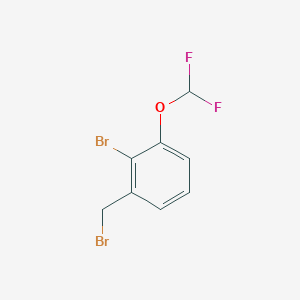
![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)

![6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid](/img/structure/B13451312.png)
